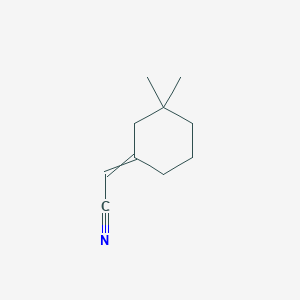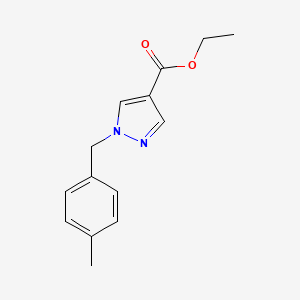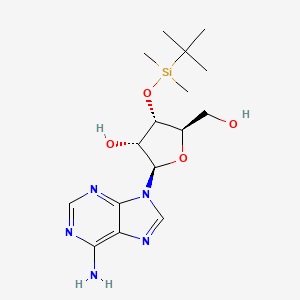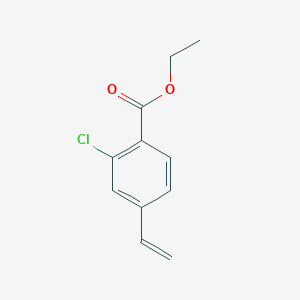
2-(3-甲氧基苯基)丙二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(3-Methoxyphenyl)propanedioic acid involves the reaction of appropriate starting materials. While there are variations in synthetic routes, one common method includes the esterification of malonic acid with 3-methoxybenzyl alcohol, followed by hydrolysis to yield the desired product .
Molecular Structure Analysis
The compound’s molecular structure consists of a malonic acid core (propanedioic acid) with a 3-methoxyphenyl group attached. The 3-methoxyphenyl moiety contributes to its aromatic character and influences its chemical properties .
科学研究应用
合成和化学反应
香豆素的合成:2-[(2-硝基苯基)亚甲基]丙二酸在喹啉中与铜粉加热,转化为香豆素,显示了丙二酸衍生物在合成复杂有机化合物中的用途 (Oda 等,1987)。
结构阐明和衍生物的形成:(Z)-2-(2-甲氧基苯氧基)-3-(4-甲氧基苯基)丙烯酸的结构得以建立,其衍生物通过立体选择性氢硼化/氧化形成,突出了该化合物在化学转化中的潜力 (Stomberg 等,1994)。
生物转化为甲基丙烯酸:开发了一种综合工艺,通过氧化生物转化和催化脱水,将 2-甲基-1,3-丙二醇生物转化为甲基丙烯酸,展示了该化合物在工业应用中的潜力 (Pyo 等,2012)。
生物活性及应用
抗氧化活性:衍生自 2-甲氧基苯基丙二醇的化合物对 PC12 细胞中诱导的损伤表现出抗氧化活性,并表现出 DPPH 自由基清除活性,表明其潜在的治疗应用 (Mei 等,2009)。
抗癌特性:2-甲氧基苯基丙二醇的衍生物,如金刚烷酸酯,对上皮人癌细胞系表现出显着的细胞毒性,并导致肿瘤细胞中微管网络解聚,表明其在癌症治疗中的潜力 (Zefirov 等,2017)。
化学预防潜力:3-(4'-香叶氧基-3'-甲氧基苯基)-2-反式丙烯酸及其衍生物对结肠癌和舌癌表现出化学预防特性,突出了其作为多种类型癌症的化学预防药物的潜力 (Curini 等,2006)。
属性
IUPAC Name |
2-(3-methoxyphenyl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-7-4-2-3-6(5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBGAUXIRCRRLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)

![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)
![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)



![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)
![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)


